Cas no 2137086-41-8 (tert-butyl N-(1R)-1-(5-chlorofuran-2-yl)-3-oxopropylcarbamate)
tert-butyl N-(1R)-1-(5-chlorofuran-2-yl)-3-oxopropylcarbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-(1R)-1-(5-chlorofuran-2-yl)-3-oxopropylcarbamate
- EN300-1164774
- 2137086-41-8
- tert-butyl N-[(1R)-1-(5-chlorofuran-2-yl)-3-oxopropyl]carbamate
-
- Inchi: 1S/C12H16ClNO4/c1-12(2,3)18-11(16)14-8(6-7-15)9-4-5-10(13)17-9/h4-5,7-8H,6H2,1-3H3,(H,14,16)/t8-/m1/s1
- InChI Key: MBYCVOIKZCYULK-MRVPVSSYSA-N
- SMILES: ClC1=CC=C([C@@H](CC=O)NC(=O)OC(C)(C)C)O1
Computed Properties
- Exact Mass: 273.0767857g/mol
- Monoisotopic Mass: 273.0767857g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 303
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 68.5Ų
tert-butyl N-(1R)-1-(5-chlorofuran-2-yl)-3-oxopropylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1164774-1.0g |
tert-butyl N-[(1R)-1-(5-chlorofuran-2-yl)-3-oxopropyl]carbamate |
2137086-41-8 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-1164774-50mg |
tert-butyl N-[(1R)-1-(5-chlorofuran-2-yl)-3-oxopropyl]carbamate |
2137086-41-8 | 50mg |
$1272.0 | 2023-10-03 | ||
| Enamine | EN300-1164774-100mg |
tert-butyl N-[(1R)-1-(5-chlorofuran-2-yl)-3-oxopropyl]carbamate |
2137086-41-8 | 100mg |
$1332.0 | 2023-10-03 | ||
| Enamine | EN300-1164774-250mg |
tert-butyl N-[(1R)-1-(5-chlorofuran-2-yl)-3-oxopropyl]carbamate |
2137086-41-8 | 250mg |
$1393.0 | 2023-10-03 | ||
| Enamine | EN300-1164774-500mg |
tert-butyl N-[(1R)-1-(5-chlorofuran-2-yl)-3-oxopropyl]carbamate |
2137086-41-8 | 500mg |
$1453.0 | 2023-10-03 | ||
| Enamine | EN300-1164774-1000mg |
tert-butyl N-[(1R)-1-(5-chlorofuran-2-yl)-3-oxopropyl]carbamate |
2137086-41-8 | 1000mg |
$1515.0 | 2023-10-03 | ||
| Enamine | EN300-1164774-2500mg |
tert-butyl N-[(1R)-1-(5-chlorofuran-2-yl)-3-oxopropyl]carbamate |
2137086-41-8 | 2500mg |
$2969.0 | 2023-10-03 | ||
| Enamine | EN300-1164774-5000mg |
tert-butyl N-[(1R)-1-(5-chlorofuran-2-yl)-3-oxopropyl]carbamate |
2137086-41-8 | 5000mg |
$4391.0 | 2023-10-03 | ||
| Enamine | EN300-1164774-10000mg |
tert-butyl N-[(1R)-1-(5-chlorofuran-2-yl)-3-oxopropyl]carbamate |
2137086-41-8 | 10000mg |
$6512.0 | 2023-10-03 |
tert-butyl N-(1R)-1-(5-chlorofuran-2-yl)-3-oxopropylcarbamate Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on tert-butyl N-(1R)-1-(5-chlorofuran-2-yl)-3-oxopropylcarbamate
Introduction to Tert-butyl N-(1R)-1-(5-chlorofuran-2-yl)-3-oxopropylcarbamate (CAS No. 2137086-41-8)
Tert-butyl N-(1R)-1-(5-chlorofuran-2-yl)-3-oxopropylcarbamate, identified by its Chemical Abstracts Service (CAS) number 2137086-41-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules known for their versatile applications in drug discovery and development, particularly in the synthesis of bioactive molecules. The structural features of this compound, including its tert-butyl group, the (1R)-configuration, the 5-chlorofuran-2-yl moiety, and the 3-oxopropylcarbamate functional group, contribute to its unique chemical properties and potential biological activities.
The tert-butyl group, a common tert-butyl carbamate derivative, is often incorporated into pharmaceutical intermediates due to its stability and ability to enhance metabolic stability. This group provides a bulky steric environment that can influence the binding affinity and selectivity of drug candidates. The (1R)-configuration indicates a specific stereochemical arrangement of the molecule, which is critical in determining its biological activity. In many cases, chirality plays a pivotal role in the efficacy and safety of pharmaceuticals, making compounds with well-defined stereochemistry highly valuable.
The presence of the 5-chlorofuran-2-yl substituent adds another layer of complexity to the molecule. Furan derivatives are widely recognized for their role in various biological processes and have been explored extensively in medicinal chemistry. The chlorine atom at the 5-position enhances electrophilicity, making this moiety susceptible to nucleophilic substitution reactions, which can be exploited in synthetic chemistry. This feature is particularly useful in designing molecules with specific interactions with biological targets.
The 3-oxopropylcarbamate functional group is another key feature that contributes to the compound's reactivity and potential applications. Carbamates are known for their versatility in drug design, often serving as intermediates in the synthesis of more complex molecules. The carbamate group can participate in various chemical transformations, including hydrolysis and transesterification, which are valuable in both synthetic chemistry and biological studies.
Recent advancements in computational chemistry and molecular modeling have allowed researchers to better understand the interactions between this compound and biological targets. Studies have suggested that molecules containing furan derivatives can exhibit significant activity against various enzymes and receptors involved in metabolic pathways. The tert-butyl N-(1R)-1-(5-chlorofuran-2-yl)-3-oxopropylcarbamate has been investigated for its potential role in modulating these pathways, offering promising avenues for therapeutic intervention.
In addition to its pharmacological potential, this compound has been explored in synthetic methodologies as a building block for more complex structures. The combination of its stereogenic center, electrophilic substitution site, and reactive functional groups makes it an attractive candidate for further derivatization. Researchers have utilized this compound to develop novel scaffolds that mimic natural products with known bioactivities. Such efforts are crucial in expanding the chemical space available for drug discovery.
The synthesis of tert-butyl N-(1R)-1-(5-chlorofuran-2-yl)-3-oxopropylcarbamate involves multi-step organic transformations that highlight the ingenuity of modern synthetic strategies. Key steps include protection-deprotection strategies to handle reactive functional groups, stereocontrolled reactions to establish the desired configuration, and regioselective substitutions to introduce specific substituents. These synthetic routes not only showcase the versatility of current methodologies but also provide valuable insights into optimizing reaction conditions for industrial-scale production.
From a medicinal chemistry perspective, understanding the structural determinants of activity is essential for designing molecules with improved pharmacokinetic properties. The tert-butyl N-(1R)-1-(5-chlorofuran-2-yl)-3-oxopropylcarbamate has been used as a scaffold to explore structure-activity relationships (SAR). By systematically modifying different parts of the molecule, researchers can identify which structural features contribute most significantly to biological activity. This information is then used to design next-generation compounds with enhanced efficacy and reduced side effects.
The compound's potential applications extend beyond traditional pharmaceuticals. Its unique structural features make it a valuable tool in chemical biology studies, where it can be used to probe enzyme mechanisms or investigate interactions with cellular components. Additionally, advances in biocatalysis have opened new possibilities for using this compound as a substrate or catalyst in enzymatic reactions, further broadening its utility.
As research continues to evolve, so do the methodologies for studying these complex molecules. High-throughput screening (HTS) techniques have enabled rapid testing of large libraries of compounds for biological activity. The tert-butyl N-(1R)-1-(5-chlorofuran-2-yl)-3-oxopropylcarbamate has been incorporated into such libraries due to its promising profile and structural diversity. These screening efforts have led to several interesting hits that warrant further investigation.
In conclusion, tert-butyl N-(1R)-1-(5-chlorofuran-2-yl)-3-oxopropylcarbamate (CAS No. 2137086-41-8) represents a fascinating example of how structural complexity can be leveraged to develop novel bioactive molecules. Its unique combination of functional groups and stereochemistry makes it a versatile tool in pharmaceutical research and development. As our understanding of biological systems continues to grow, compounds like this will play an increasingly important role in discovering new treatments for various diseases.
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